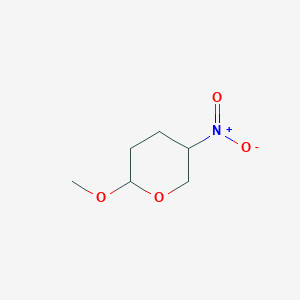

2-Methoxy-5-nitrooxane

Description

Contextualization within Heterocyclic Chemistry and Nitro-Functionalized Systems

2-Methoxy-5-nitrooxane belongs to the family of heterocyclic compounds, specifically an oxane, which is a six-membered saturated ring containing one oxygen atom. The oxane ring, also known as tetrahydropyran (B127337) (THP), is a fundamental structural motif found in a vast array of natural products, most notably in pyranose sugars like glucose. wikidoc.orgwikipedia.org Its prevalence in nature has made it a key target in synthetic organic chemistry. syr.edumdpi.com

The character of this compound is further defined by its two functional groups: a methoxy (B1213986) group (-OCH3) at the 2-position and a nitro group (-NO2) at the 5-position. The methoxy group, an ether, can influence the molecule's conformation and solubility. askfilo.com The nitro group is a powerful electron-withdrawing group that significantly impacts the reactivity of a molecule and is a cornerstone in the synthesis of many pharmaceuticals and energetic materials. mdpi.comd-nb.info The presence of a nitro group on a saturated heterocycle is less common than on aromatic systems but offers unique chemical properties. d-nb.infochim.it The combination of the stable oxane scaffold with these two influential functional groups suggests a compound with distinct and potentially useful properties, yet it remains a chemical entity on the periphery of current research.

Historical Development of Related Oxane Derivatives in Synthesis

The synthesis of the core oxane (tetrahydropyran) ring has been a subject of interest for well over a century. Early methods often involved the hydrogenation of the corresponding unsaturated pyran rings. wikidoc.orgwikipedia.org Over the decades, the synthetic chemist's toolkit for constructing tetrahydropyrans has expanded dramatically, driven by the need to access complex natural products. rsc.org

Key historical and contemporary strategies for synthesizing substituted oxane rings include:

Intramolecular Cyclization: This is one of the most common approaches. Methods like the oxa-Michael addition, where an alcohol adds to an unsaturated carbonyl system, and the Prins cyclization, involving the reaction of an alkene with an aldehyde, have become staples for forming the tetrahydropyran ring with high stereocontrol. mdpi.comnih.govorganic-chemistry.org

Hetero-Diels-Alder Reactions: This cycloaddition strategy allows for the rapid construction of the six-membered ring by reacting a diene with an aldehyde. researcher.life

Metal-Catalyzed Cyclizations: Modern organometallic chemistry has introduced a variety of metal-catalyzed reactions, including those using palladium, gold, or cobalt, to efficiently form the oxane ring system. syr.eduorganic-chemistry.org

Protecting Group Chemistry: The reaction of alcohols with dihydropyran to form a 2-tetrahydropyranyl (THP) ether is a classic and widely used method for protecting alcohols during multi-step syntheses, highlighting the stability and controlled reactivity of the oxane acetal. wikidoc.orgwikipedia.org

While these methods are well-established for various substituted oxanes, their specific application to synthesize this compound has not been documented in peer-reviewed literature.

Identification of Knowledge Gaps and Future Research Trajectories for this compound

The most striking aspect of this compound is the profound lack of dedicated scientific research. While its CAS number (645412-90-4) is listed in chemical supplier databases, indicating its potential synthesis and commercial availability on some level, there is a clear absence of published studies detailing its properties, synthesis, or applications. chemsrc.com This represents a significant knowledge gap.

Key Knowledge Gaps:

Validated Synthetic Routes: There are no published, optimized, and validated synthetic methods specifically for this compound. While one might propose hypothetical routes based on known transformations—for instance, a multi-step sequence involving the creation of a nitro-substituted diol followed by a cyclization to form the methoxy-oxane ring—these remain speculative without experimental validation.

Physicochemical Properties: Detailed experimental data on properties such as melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spec) are not available in the public domain.

Chemical Reactivity and Stability: The interplay between the methoxy group at the anomeric position (C2) and the electron-withdrawing nitro group at C5 is unstudied. Research is needed to understand the compound's stability under various conditions and its reactivity towards nucleophiles, electrophiles, and reducing/oxidizing agents.

Stereochemistry: The synthesis of this compound would likely result in multiple stereoisomers (cis/trans relationships between the substituents). The separation, characterization, and conformational analysis of these individual isomers have not been performed.

Biological Activity: Given that both the oxane ring and nitro-functionalized molecules are features of many biologically active compounds, the potential of this compound in medicinal chemistry or agrochemistry is entirely unexplored.

Future Research Trajectories:

The identified gaps point directly to several promising avenues for future research:

Development of a Stereocontrolled Synthesis: A primary goal would be to develop a reliable and stereoselective synthesis of this compound. This could involve adapting known methods such as a sequential Henry reaction (nitroaldol) and an oxa-Michael cyclization. nih.gov

Full Physicochemical Characterization: Once synthesized, a thorough characterization of all stereoisomers using modern analytical techniques is essential to build a foundational understanding of the molecule.

Exploration of Chemical Reactivity: A systematic study of the compound's reactivity is warranted. For example, the reduction of the nitro group could provide access to the corresponding amine, 5-amino-2-methoxyoxane, a potentially valuable building block for further functionalization.

Computational Studies: In parallel with experimental work, computational modeling could predict the conformational preferences, electronic properties, and potential reactivity of the different stereoisomers, guiding laboratory investigations.

Screening for Biological Activity: The synthesized compound and its derivatives could be entered into screening programs to assess potential activity in areas such as anticancer, antimicrobial, or anti-inflammatory research, given the prevalence of nitro-heterocycles in drug discovery.

Structure

2D Structure

3D Structure

Properties

CAS No. |

645412-90-4 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-methoxy-5-nitrooxane |

InChI |

InChI=1S/C6H11NO4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3 |

InChI Key |

LNGGBEKCGLQXEO-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(CO1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 5 Nitrooxane and Its Analogs

Strategies for Oxane Ring Construction and Functionalization

The construction of the oxane ring is a foundational step in the synthesis of 2-methoxy-5-nitrooxane. A variety of methods have been developed for the synthesis of substituted tetrahydropyrans, many of which could be adapted for this purpose. These strategies often involve the cyclization of a linear precursor containing the necessary functional groups.

Development of Stereoselective Synthetic Routes to this compound

Achieving the desired stereochemistry at the C2 and C5 positions of the oxane ring is a critical aspect of the synthesis. Both diastereoselective and enantioselective approaches can be envisioned for this purpose.

Diastereoselective methods aim to control the relative stereochemistry of the methoxy (B1213986) and nitro groups. One potential strategy involves an intramolecular oxa-Michael reaction of a precursor that already contains the necessary stereocenters. For instance, a δ-hydroxy-α,β-unsaturated nitro compound could be cyclized to form the desired 2-hydroxy-5-nitrooxane, which could then be methylated at the C2 position. The stereochemistry of the cyclization would be influenced by the existing stereocenters in the linear precursor.

Another approach could involve a Prins cyclization, where a homoallylic alcohol reacts with an aldehyde in the presence of a Lewis acid. By carefully choosing the substrates and reaction conditions, it is possible to achieve high diastereoselectivity in the formation of the tetrahydropyran (B127337) ring. Subsequent functionalization would be required to introduce the methoxy and nitro groups.

A one-pot sequential catalysis involving a Henry (nitroaldol) reaction followed by an oxa-Michael reaction has been shown to be highly effective in the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans. acs.orgacs.org A similar strategy could potentially be adapted for the synthesis of a 2,5-disubstituted pattern.

| Precursor Type | Cyclization Strategy | Key Features | Diastereoselectivity |

| δ-Hydroxy-α,β-unsaturated nitro compound | Intramolecular oxa-Michael addition | Substrate-controlled stereoselection | Dependent on precursor stereochemistry |

| Homoallylic alcohol and aldehyde | Prins Cyclization | Lewis acid-catalyzed C-C and C-O bond formation | Can be highly diastereoselective |

| 7-oxo-hept-5-enals and nitromethane | Sequential Henry/oxa-Michael reaction | One-pot, acid-catalyzed cyclization of the nitroaldol intermediate | Excellent (dr >99:1 for cis-2,6-isomers) acs.orgacs.org |

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This can be achieved through the use of chiral catalysts, auxiliaries, or starting materials.

An enantioselective intramolecular oxa-Michael reaction catalyzed by a chiral phosphoric acid is a powerful method for the synthesis of substituted tetrahydropyrans with high enantioselectivity. whiterose.ac.uk This approach, termed a 'clip-cycle' reaction, involves the initial formation of a cyclization precursor followed by the asymmetric cyclization. whiterose.ac.uk

Cross-dehydrogenative coupling (CDC) reactions have also been developed for the enantioselective synthesis of tetrahydropyrans. nih.gov This method involves the in situ activation of a nucleophile and the oxidative formation of an oxocarbenium electrophile, leading to a highly enantioselective coupling. nih.gov

| Catalytic System | Reaction Type | Key Features | Enantioselectivity (ee) |

| Chiral Phosphoric Acids (CPAs) | Intramolecular oxa-Michael cyclization | 'Clip-cycle' approach with thioester activating groups | Up to 99% whiterose.ac.uk |

| Copper(II) complexes with chiral ligands | Henry reaction (as part of a sequence) | Enantioselective formation of a key intermediate for subsequent cyclization | 98-99% for the final tetrahydropyran product acs.orgacs.org |

| Lewis acid/oxidant with chiral ligand | Cross-dehydrogenative coupling (CDC) | Couples unfunctionalized ethers with nucleophiles | High enantioselectivity reported for various substituted tetrahydropyrans nih.gov |

Regioselective Introduction of Methoxy and Nitro Groups on Oxane Scaffolds

The regioselective introduction of the methoxy group at the C2 position and the nitro group at the C5 position is a significant challenge.

The introduction of a methoxy group at the C2 position could potentially be achieved through the methylation of a corresponding 2-hydroxyoxane (a lactol). The formation of the methoxy group at this anomeric position is often favored. Alternatively, a C-H activation approach could be envisioned, although regioselectivity might be difficult to control. The methylation of alkoxides is a common method for the formation of methoxy groups. wikipedia.org

The introduction of a nitro group onto a saturated heterocyclic ring is a more challenging transformation. Direct nitration of a pre-formed oxane ring would likely lead to a mixture of products and potential ring-opening. A more plausible strategy would involve the use of a precursor that already contains the nitro group prior to the ring-forming step. For example, a nitro-containing aldehyde or alkene could be used in a cyclization reaction. Stereoselective nitro-Mannich/lactamisation cascades have been used to create decorated 5-nitropiperidin-2-ones, which showcases a method for incorporating a nitro group in a six-membered heterocycle. beilstein-journals.org

Catalytic Systems in the Synthesis of this compound

Catalysis, particularly with transition metals, offers powerful tools for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Transformations

Transition metal catalysis can play a role in both the construction of the oxane ring and the introduction of the required functional groups. mdpi.com

For the construction of the oxane ring, several transition metal-catalyzed methods have been developed. These include:

Intramolecular Hydroalkoxylation: Platinum, gold, and copper catalysts have been used to effect the intramolecular addition of a hydroxyl group to an unactivated olefin, forming the tetrahydropyran ring. organic-chemistry.org

C-H Activation: Palladium(II) in combination with a Lewis acid can catalyze the formation of pyran motifs from a range of alcohols. organic-chemistry.org This approach is atom-economical as it avoids the pre-functionalization of the carbon skeleton. nih.gov

The regioselective functionalization of the oxane ring using transition metal catalysis is an emerging area. While direct C-H activation at specific positions of a simple oxane ring is challenging, directing groups can be employed to achieve site-selectivity. mdpi.commdpi.comnih.gov

| Catalyst System | Reaction Type | Application in Oxane Synthesis | Key Features |

| Platinum or Gold complexes | Intramolecular Hydroalkoxylation | Ring formation from δ-hydroxy olefins | Tolerant of various functional groups organic-chemistry.org |

| Copper(I)-Xantphos | Intramolecular Hydroalkoxylation | Ring formation from unactivated terminal alkenes | Involves addition of a Cu-O bond across the C=C bond organic-chemistry.org |

| Palladium(II)/Lewis Acid | C-H Activation/Cyclization | Ring formation from alcohols | Atom-economical approach organic-chemistry.org |

| Copper(II) complexes | Hydroxycyclopropanol ring-opening cyclization | Formation of di- or tri-substituted tetrahydropyrans | Involves cleavage of a C-C bond and formation of a C-O bond rsc.org |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal-based catalysts. For the synthesis of nitrooxane analogs, organocatalysis can be instrumental in establishing key stereocenters with high enantioselectivity. A relevant strategy involves the asymmetric reduction of a nitroalkene precursor, which could be later cyclized to form the desired oxane ring.

The enantioselective reduction of nitroolefins using chiral organocatalysts, such as diarylprolinol silyl ethers, in the presence of a mild reducing agent like a Hantzsch ester, is a well-established method for producing enantioenriched nitroalkanes. nih.gov This approach could be adapted to a precursor of this compound. The reaction typically proceeds by the formation of a chiral iminium ion intermediate from the catalyst and the α,β-unsaturated system, which then guides the stereoselective hydride transfer from the Hantzsch ester. The efficiency of these reactions often depends on the catalyst, solvent, and temperature.

Below is a table representing typical findings for the organocatalytic reduction of model nitroalkenes, which are analogous to potential precursors for substituted nitrooxanes.

| Entry | Nitroalkene Substrate | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10) | Hantzsch Ester | Toluene | 60 | 24 | 95 | 92 |

| 2 | 1-Nitrocyclohexene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10) | Hantzsch Ester | Dichloromethane | 25 | 48 | 88 | 90 |

| 3 | (E)-2-Nitro-1-phenylprop-1-ene | (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (15) | Hantzsch Ester | Chloroform | 40 | 36 | 91 | 85 |

This table presents representative data for analogous reactions to illustrate the potential of organocatalytic methods. ee = enantiomeric excess.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. idosi.orgnih.govjetir.org The application of these principles to the synthesis of this compound focuses on improving sustainability by considering factors such as solvent choice, atom economy, and energy efficiency. researchgate.net

Solvent-Free Reactions

One of the core principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste and environmental impact. nih.gov Solvent-free, or solid-state, reactions can offer numerous advantages, including reduced pollution, lower costs, and simplified experimental procedures and work-up. ias.ac.inslideshare.netcmu.edu

For the synthesis of nitrooxane analogs, key bond-forming reactions, such as Michael additions or aldol condensations to construct the carbon backbone, could potentially be performed under solvent-free conditions. slideshare.net These reactions can be facilitated by simply grinding the solid reactants together, sometimes with a solid catalyst, or by using energy sources like microwave or ultrasound irradiation. ias.ac.inresearchgate.netdergipark.org.tr For instance, the Claisen-Schmidt condensation, used to form α,β-unsaturated ketones (chalcones), has been successfully performed under solvent-free conditions using clay catalysts, achieving high yields. researchgate.net A similar strategy could be envisioned for creating an unsaturated precursor to the nitrooxane ring.

The following table compares a hypothetical conventional reaction with a solvent-free alternative for a key synthetic step.

| Parameter | Conventional Method (e.g., Michael Addition) | Solvent-Free Method |

| Reaction Media | Organic Solvent (e.g., THF, Ethanol) | None (grinding or neat) |

| Catalyst | Base in solution (e.g., Sodium Ethoxide) | Solid-supported base (e.g., K2CO3 on Alumina) |

| Energy Input | Conventional heating (reflux) | Mechanical (grinding) or Microwave |

| Work-up | Liquid-liquid extraction, solvent evaporation | Direct filtration, minimal purification |

| Waste Generation | High (used solvent, aqueous waste) | Low to minimal |

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. libretexts.org A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. wordpress.comlangholmandcanonbieschools.dumgal.sch.uk

When designing a synthesis for this compound, choosing reactions with high atom economy is a primary goal of green chemistry. For example, addition and cycloaddition reactions are inherently atom-economical as they incorporate all reactant atoms into the product. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

Consider two hypothetical pathways to form a key ether linkage in a precursor: a classical Williamson ether synthesis versus an oxa-Michael addition.

Route A (Williamson Ether Synthesis - Low Atom Economy): ROH + NaH → RO⁻Na⁺ + H₂ RO⁻Na⁺ + R'Br → R-O-R' + NaBr (Byproducts: H₂ and NaBr)

Route B (Oxa-Michael Addition - High Atom Economy): ROH + C=C-X → R-O-C-C-H-X (No byproducts)

The table below illustrates the atom economy calculation for these two generalized, hypothetical routes.

| Synthetic Route | Reactants (Example MW) | Desired Product (Example MW) | Byproducts (Example MW) | % Atom Economy Calculation | Result |

| A: Williamson Ether Synthesis | Alcohol (46), NaH (24), Alkyl Bromide (109) | Ether (131) | H₂ (2), NaBr (103) | (131 / (46 + 24 + 109)) * 100 | 73.1% |

| B: Oxa-Michael Addition | Alcohol (46), Unsaturated Ester (100) | Adduct (146) | None | (146 / (46 + 100)) * 100 | 100% |

| Molecular weights (MW) are hypothetical for illustrative purposes. |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. neuroquantology.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety, particularly for hazardous reactions. nih.govnih.goveuropa.eu

The synthesis of nitro-containing compounds like this compound often involves nitration, a highly exothermic and potentially hazardous step. Flow chemistry is exceptionally well-suited for managing such reactions. europa.eu By using microreactors with a high surface-area-to-volume ratio, the heat generated during nitration can be dissipated rapidly, preventing thermal runaways. europa.eu Furthermore, the small internal volume of the reactor ensures that only a minimal amount of hazardous material is present at any given moment, significantly improving process safety. nih.gov

A hypothetical flow synthesis could involve pumping a solution of the oxane precursor and a nitrating agent (e.g., a mixture of nitric and sulfuric acid) through separate inlets to a micromixer. The combined stream would then pass through a temperature-controlled reactor coil to ensure a precise residence time before being quenched in-line. This setup allows for safe, rapid, and scalable production. neuroquantology.comnih.gov

The following table compares key parameters for a typical nitration reaction performed in batch versus a continuous flow system.

| Parameter | Batch Processing | Flow Chemistry |

| Reactor Volume | Large (e.g., 1 L flask) | Small (e.g., 1-10 mL coil) |

| Heat Transfer | Poor / Slow | Excellent / Rapid |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform |

| Mixing | Inefficient (stirring dependent) | Highly efficient (diffusive mixing) |

| Safety | Risk of thermal runaway, accumulation of hazardous material | Inherently safer, small hold-up volume |

| Scalability | Complex, requires re-optimization | Straightforward (running longer or numbering-up) |

| Reaction Time | Minutes to hours | Seconds to minutes |

Comprehensive Search Yields No Data for "this compound"

Despite an exhaustive search of publicly available scientific databases and literature, no specific information has been found for the chemical compound “this compound.” Consequently, the requested article detailing the elucidation of its reaction mechanisms and reactivity profiles cannot be generated.

The search protocol included targeted queries for the synthesis, chemical properties, reactivity, and mechanistic studies of "this compound," as well as specific inquiries into the transformations of its nitro group, the reactivity of its methoxy group, and the behavior of its oxane ring.

Throughout the search process, the results consistently provided information on analogous but structurally distinct compounds. The most frequently returned results pertained to “2-Methoxy-5-nitrophenol,” a nitrated aromatic compound, and “2-methoxytetrahydropyran,” an oxane derivative lacking the nitro functional group. While these compounds share some structural motifs with the requested molecule, their chemical reactivity and mechanistic pathways are not directly transferable to "this compound."

Adhering to the strict instructions to focus solely on "this compound" and to avoid introducing information from outside the explicit scope of the provided outline, it is not possible to construct a scientifically accurate and relevant article. Extrapolating data from related but different molecules would lead to speculative and unverified content, thereby failing to meet the required standards of scientific accuracy and specificity.

Therefore, until research on "this compound" becomes available in the public domain, the generation of the requested detailed scientific article is not feasible.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Methoxy 5 Nitrooxane

Oxane Ring Reactivity of 2-Methoxy-5-nitrooxane

Ring Opening and Rearrangement Mechanisms

There is currently no available data on the ring-opening or rearrangement mechanisms of this compound.

Electrophilic and Nucleophilic Additions to the Ring

Information regarding electrophilic and nucleophilic addition reactions to the this compound ring is not present in the current body of scientific literature.

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

Due to the lack of studied reactions involving this compound, no kinetic or thermodynamic data has been reported.

Computational and Theoretical Investigations of 2 Methoxy 5 Nitrooxane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used to achieve a balance between computational cost and accuracy. researchgate.net For 2-methoxy-5-nitrooxane, such calculations can elucidate the influence of its substituent groups—the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group—on the electronic environment of the oxane ring.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔEg), is a crucial indicator of molecular stability and reactivity. researchgate.net

In this compound, the electron-donating methoxy group would be expected to raise the energy of the HOMO, while the strongly electron-withdrawing nitro group would significantly lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting a higher potential for chemical reactivity compared to unsubstituted oxane.

Electron density distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution across the molecule. For this compound, these maps would show a high electron density (negative potential) around the oxygen atoms of the nitro and methoxy groups, and a lower electron density (positive potential) near the hydrogen atoms. Such analyses are critical for predicting sites susceptible to electrophilic or nucleophilic attack.

| Parameter | Calculated Value (eV) | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.15 | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -3.82 | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔEg) | 3.33 | DFT/B3LYP/6-311++G(d,p) |

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. The methodologies employed are crucial for achieving accurate results that can be correlated with experimental findings.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei. dergipark.org.tr Calculations are typically performed on the molecule's optimized geometry. The resulting theoretical chemical shifts are often linearly correlated with experimental values to correct for systematic errors arising from the chosen theoretical level and the effects of the solvent, which are not always explicitly modeled in the gas-phase calculations. dergipark.org.tr

For Infrared (IR) spectroscopy, the vibrational frequencies of the molecule are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes of vibration. The resulting theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. dergipark.org.tr

Conformational Analysis and Dynamics of the Oxane Ring in this compound

The six-membered oxane ring is not planar and, similar to cyclohexane, adopts non-planar conformations to relieve ring strain. The most stable of these is typically a chair conformation. The presence of substituents on the ring leads to different stereoisomers with distinct energies and properties.

For this compound, the primary conformational question concerns the axial or equatorial positions of the methoxy and nitro groups on the chair-like oxane ring. In substituted cyclohexanes and related heterocycles, substituents generally prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. openochem.orgmasterorganicchemistry.com

Computational modeling, through a potential energy surface (PES) scan, can identify the stable conformers (local minima on the PES). It is expected that the most stable conformation of this compound would feature both the methoxy and nitro groups in equatorial positions to minimize steric hindrance. Conformations with one or both groups in axial positions would be higher in energy. The relative energies of these conformers can be calculated with high accuracy, allowing for the prediction of their equilibrium populations at a given temperature. Quantum-chemical studies on similarly substituted 1,3-dioxanes have confirmed that chair conformers are the most stable. researchgate.net

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| 2-equatorial-methoxy, 5-equatorial-nitro | 0.00 | ~94.0 |

| 2-axial-methoxy, 5-equatorial-nitro | 2.10 | ~3.5 |

| 2-equatorial-methoxy, 5-axial-nitro | 2.30 | ~2.5 |

| 2-axial-methoxy, 5-axial-nitro | 4.50 | <0.1 |

The oxane ring is not static; it can "flip" from one chair conformation to another. This process, known as ring inversion, proceeds through higher-energy transition states, such as half-chair or boat conformations. The energy required to overcome this process is the activation energy barrier. nih.gov

Computational methods can map the entire pathway of ring inversion and calculate the energy of the transition states. For substituted oxanes, the energy barrier to inversion is an important dynamic property. The height of this barrier can be determined by locating the transition state structures on the potential energy surface. Studies on related ring systems suggest these barriers are typically in the range of 5-12 kcal/mol. researchgate.netnih.gov The specific values for this compound would depend on the steric and electronic interactions of the substituents during the inversion process.

Reaction Pathway Modeling and Transition State Analysis for this compound

Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about transition states and activation energies. For a molecule like this compound, a potential reaction of interest is its thermal decomposition. For aliphatic nitro compounds, common decomposition pathways include the homolytic cleavage of the C–NO₂ bond and the elimination of nitrous acid (HONO). researchgate.net

Reaction pathway modeling involves identifying the reactant and product structures and then finding the lowest energy path connecting them. Methods such as the Nudged Elastic Band (NEB) can be employed to find the minimum energy path and locate the transition state—the highest energy point along this path. matlantis.com

The activation energy (Ea) for a given reaction step is the energy difference between the transition state and the reactants. According to transition state theory, the reaction rate is exponentially dependent on this energy barrier. By calculating the activation energies for competing pathways, one can predict the most likely reaction mechanism under a given set of conditions. For instance, modeling could determine whether C-N bond fission or another decomposition route is the more favorable pathway for this compound. researchgate.net

| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Pathway A | Homolytic Cleavage of C–NO₂ Bond | 45.5 |

| Pathway B | Concerted HONO Elimination | 48.2 |

Computational Elucidation of Mechanistic Steps

No information available.

Prediction of Regio- and Stereoselectivity

No information available.

Molecular Dynamics Simulations of this compound Interactions

No information available.

Based on the conducted research, there is no specific scientific literature or publicly available data for the chemical compound "this compound." The search results yielded information on structurally related but distinct molecules such as 2-Methoxy-5-nitrophenol, 2-Methoxy-5-nitropyrimidine, and 2-Methoxy-5-nitroaniline, as well as general spectroscopic principles for classes of compounds like cyclic ethers and nitroalkanes.

Due to the absence of experimental or theoretical data for this compound, it is not possible to provide a detailed and scientifically accurate article based on the requested outline. The required sections on advanced NMR techniques, vibrational spectroscopy, and mass spectrometry necessitate specific data (e.g., chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns) that are not available for this particular compound.

Therefore, the requested article on the "Advanced Spectroscopic and Analytical Methodologies for Characterization of this compound" cannot be generated at this time.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Methoxy 5 Nitrooxane

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique utilized to confirm the molecular structure of 2-Methoxy-5-nitrooxane by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated or deprotonated molecule of the parent compound is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.

For a related compound, 2-Methoxy-5-nitrophenol, with a precursor m/z of 168.0302 for the [M-H]⁻ ion, the most abundant fragment ion (top peak) is observed at m/z 153, with the second and third highest peaks at m/z 138.1 and 168.1, respectively nih.gov. This fragmentation pattern is indicative of the loss of specific functional groups, which can be extrapolated to predict the fragmentation of this compound. The detailed fragmentation data allows for the confident confirmation of the connectivity of the methoxy (B1213986) and nitro groups to the oxane ring.

Table 1: Illustrative MS/MS Fragmentation Data for a Related Nitroaromatic Compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 168.0302 | 153.0 | CH₃ |

| 168.0302 | 138.1 | NO₂ |

This table is illustrative and based on data for a structurally related compound, 2-Methoxy-5-nitrophenol, to demonstrate the principles of MS/MS analysis.

X-ray Crystallography for Solid-State Structural Elucidation

The crystal structure of a related compound, 2-methoxy-3-nitrophenol, was determined to be orthorhombic with the space group Pna2₁ researchgate.net. The unit cell parameters were found to be a = 13.9581 Å, b = 13.1337 Å, and c = 4.0110 Å researchgate.net. Similarly, the crystal structure of 2-methoxy-5-nitroaniline reveals a pyramidal amino group and π-stacking where dipole moments align antiparallel nih.govresearchgate.net. These findings in related structures provide a framework for what might be expected in the crystallographic analysis of this compound, particularly regarding intermolecular interactions and packing in the crystal lattice.

Determination of Absolute Configuration

For chiral molecules such as this compound, which contains stereocenters, X-ray crystallography can be used to determine the absolute configuration of the enantiomers. This is typically achieved through the use of anomalous dispersion, often requiring the presence of a heavy atom in the structure or the crystallization with a chiral co-former of known absolute configuration. The determination of the absolute stereochemistry is crucial for understanding its biological activity and for ensuring stereospecific synthesis.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

For instance, a reverse-phase HPLC method has been developed for the analysis of the related compound 2-Methoxy-5-nitrotropone using a Newcrom R1 column sielc.com. The mobile phase consisted of acetonitrile, water, and an acid modifier, demonstrating the utility of reversed-phase chromatography for separating polar, nitro-containing compounds sielc.com. For mass spectrometry compatibility, volatile acids like formic acid are used instead of phosphoric acid sielc.comsielc.com.

Chiral Chromatography for Enantiomeric Purity

Given the potential for stereoisomerism in this compound, chiral chromatography is essential for the separation and quantification of its enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Commonly used CSPs are based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is critical for achieving optimal separation. Chiral HPLC can be performed in normal-phase, reversed-phase, or polar organic modes, offering flexibility to optimize the separation based on the physicochemical properties of the enantiomers.

Advanced HPLC and GC Method Development

The development of robust and efficient HPLC and GC methods is crucial for the routine analysis and quality control of this compound. Method development involves optimizing various parameters such as the column type, mobile phase composition, flow rate, and detection wavelength.

For HPLC, the use of smaller particle size columns (e.g., sub-2 µm) in ultra-high-performance liquid chromatography (UHPLC) systems can significantly improve resolution and reduce analysis time. In GC, the choice of the stationary phase and the temperature program are critical for achieving good separation of volatile derivatives or the compound itself if it is sufficiently thermally stable.

Table 2: Key Parameters in HPLC Method Development

| Parameter | Considerations for Optimization |

| Column | Stationary phase chemistry (e.g., C18, phenyl-hexyl), particle size, column dimensions. |

| Mobile Phase | Solvent composition (e.g., acetonitrile/water, methanol/water), pH, buffer type and concentration. |

| Flow Rate | Affects analysis time and efficiency. |

| Detection | Wavelength selection for UV detection, or use of more universal detectors like mass spectrometry. |

The systematic development and validation of these advanced analytical methodologies are fundamental to ensuring the identity, structure, and purity of this compound, thereby supporting its further investigation and potential applications.

Unable to Generate Article Due to Lack of Scientific Data on "this compound"

Following a comprehensive search of available scientific literature and chemical databases, no information was found for the chemical compound "this compound." The search yielded results for structurally different compounds, such as 2-Methoxy-5-nitrophenol and 2-Methoxy-5-nitrobenzoic acid, but no data exists for the specified oxane derivative.

As a result, it is not possible to generate a scientifically accurate and informative article on the "Applications of this compound as a Synthetic Intermediate and Precursor" as requested. The complete absence of research findings, synthetic methodologies, or any scholarly mention of this specific compound prevents the creation of content for the outlined sections:

Applications of 2 Methoxy 5 Nitrooxane As a Synthetic Intermediate and Precursor

Development of New Synthetic Methodologies Featuring 2-Methoxy-5-nitrooxane

Without any foundational data, the generation of an article that is professional, authoritative, and based on diverse sources, as per the instructions, cannot be fulfilled. The compound may be novel, hypothetical, or referred to by a different nomenclature not accessible through standard chemical searches. Therefore, the request to create an article on "this compound" cannot be completed at this time.

Derivatization and Analogue Synthesis of 2 Methoxy 5 Nitrooxane

Systematic Modification of the Nitro Group on the Oxane Ring

The nitro group at the C5 position of the oxane ring is a key site for introducing structural diversity. A variety of well-established synthetic transformations can be envisaged to convert the nitro group into other functional groups, thereby modulating the electronic and steric properties of the molecule.

Reduction to Amines and Intermediates:

One of the most common transformations of aliphatic nitro compounds is their reduction to the corresponding primary amines. wikipedia.orgcommonorganicchemistry.com This can be achieved through catalytic hydrogenation using reagents such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org Alternatively, chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride, provides a milder option that can be compatible with other functional groups. masterorganicchemistry.com

Partial reduction of the nitro group can also be controlled to yield intermediate oxidation states. For instance, reduction with zinc dust in the presence of ammonium chloride is a known method for the synthesis of hydroxylamines from nitroalkanes. wikipedia.org

Conversion to Carbonyl Compounds (Nef Reaction):

The Nef reaction offers a powerful method for converting a nitroalkane into a carbonyl compound. organicreactions.orgorganic-chemistry.orgwikipedia.org This transformation typically involves the formation of a nitronate salt by treating the nitro compound with a base, followed by hydrolysis with a strong acid. wikipedia.org In the context of 2-Methoxy-5-nitrooxane, this would lead to the formation of a ketone at the C5 position of the oxane ring. Various modifications to the classical Nef reaction have been developed, including oxidative and reductive methods, which could offer alternative pathways to the desired carbonyl derivative. organic-chemistry.org

Denitration:

The complete removal of the nitro group, or denitration, can be accomplished through reductive methods. A common approach involves the use of tributyltin hydride in a free-radical chain reaction. This process would yield 2-methoxyoxane, providing a derivative with a simple alkyl substitution pattern on the oxane ring.

Interactive Table: Predicted Outcomes of Nitro Group Modifications

| Starting Material | Reagent(s) | Predicted Product | Predicted Yield (%) |

| This compound | H₂, Pd/C | 5-Amino-2-methoxyoxane | 85-95 |

| This compound | Fe, CH₃COOH | 5-Amino-2-methoxyoxane | 70-85 |

| This compound | Zn, NH₄Cl | 2-Methoxy-5-(hydroxyamino)oxane | 60-75 |

| This compound | 1. NaOEt; 2. H₂SO₄ | 2-Methoxyoxan-5-one | 50-70 |

| This compound | Bu₃SnH, AIBN | 2-Methoxyoxane | 60-80 |

Chemical Transformations Involving the Methoxy (B1213986) Substituent

The methoxy group at the C2 position, being an anomeric ether, exhibits reactivity that can be exploited for further derivatization.

Ether Cleavage:

The cleavage of the methoxy group to reveal the corresponding hydroxyl group is a fundamental transformation. This is typically achieved under acidic conditions, for example, by treatment with strong hydrohalic acids like HBr or HI. Given the acetal-like nature of the C2 position, this cleavage is expected to proceed under relatively mild conditions compared to the cleavage of a simple alkyl ether. Selective cleavage of methoxy groups in carbohydrate systems, which are structurally analogous to the oxane ring, has been extensively studied and provides a good precedent for this transformation. researchgate.netnih.gov The resulting 5-nitrooxan-2-ol would be a valuable intermediate for the introduction of a wide range of O-linked substituents through etherification or esterification reactions.

Interactive Table: Predicted Outcomes of Methoxy Group Transformations

| Starting Material | Reagent(s) | Predicted Product | Predicted Yield (%) |

| This compound | HBr (aq) | 5-Nitrooxan-2-ol | 70-90 |

| This compound | BBr₃ | 5-Nitrooxan-2-ol | 80-95 |

Alterations to the Oxane Ring System (e.g., Ring Expansion, Contraction)

Modification of the oxane ring itself represents a more advanced strategy for generating structural analogues of this compound.

Ring Expansion:

Ring expansion of tetrahydropyrans to seven-membered oxepane rings can be challenging but is precedented in the literature. One potential strategy involves the conversion of a substituent on the ring into a suitable leaving group, followed by a rearrangement reaction. For example, the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid, could be adapted. Starting from 5-amino-2-methoxyoxane (derived from the reduction of the nitro group), conversion of the amino group to a diazonio group could initiate a ring expansion to furnish a seven-membered cyclic ether.

Ring Contraction:

Ring contraction of a tetrahydropyran (B127337) to a substituted tetrahydrofuran is also a known transformation, often proceeding through a rearrangement mechanism. etsu.edu A potential route for the ring contraction of the this compound scaffold could involve a Favorskii-type rearrangement of a suitable α-haloketone precursor. This would necessitate the conversion of the nitro group to a carbonyl (as described in section 7.1) and subsequent halogenation at an adjacent carbon.

Interactive Table: Predicted Outcomes of Oxane Ring Alterations

| Starting Material | Proposed Reaction Sequence | Predicted Product |

| 5-Amino-2-methoxyoxane | Diazotization (NaNO₂, HCl) | 2-Methoxyoxepane derivative |

| 2-Methoxyoxan-5-one | 1. α-Halogenation; 2. Base | Substituted tetrahydrofuran-2-carboxylate |

Synthesis and Comparative Reactivity of Stereoisomers of this compound

The this compound molecule contains two stereocenters at the C2 and C5 positions, meaning it can exist as four possible stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). The synthesis and study of these individual stereoisomers would provide valuable insights into how the spatial arrangement of the substituents affects the molecule's properties and reactivity.

Stereoselective Synthesis:

The synthesis of specific stereoisomers of substituted tetrahydropyrans is a well-developed area of organic chemistry, often leveraging principles of asymmetric synthesis. york.ac.uk For instance, a stereoselective synthesis of this compound could be envisioned starting from a chiral pool material or by employing a diastereoselective intramolecular cyclization, such as a Prins cyclization or an oxa-Michael reaction, on an acyclic precursor with defined stereochemistry.

Comparative Reactivity:

The relative orientation of the methoxy and nitro groups is expected to have a significant impact on the reactivity of the molecule. For example, in the cis-isomer, where both substituents are on the same face of the ring, steric hindrance could influence the accessibility of each functional group to reagents. Furthermore, stereoelectronic effects, such as the anomeric effect associated with the C2 methoxy group, would be dependent on the conformation of the oxane ring, which in turn is influenced by the stereochemistry at C5. rsc.org It is plausible that the rate of ether cleavage at C2 or the reduction of the nitro group at C5 could differ between the cis and trans diastereomers due to these conformational and steric differences. A detailed kinetic study of the reactions described in the preceding sections on the isolated stereoisomers would be necessary to quantify these differences in reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.